molecular formula C7H5F3N2O2 B027955 4-Nitro-3-(trifluoromethyl)aniline CAS No. 393-11-3

4-Nitro-3-(trifluoromethyl)aniline

Cat. No. B027955
CAS RN: 393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)aniline and related compounds involves several chemical transformations that highlight the versatility of nitroaniline derivatives in organic synthesis. For instance, the transformation of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group by sulfur tetrafluoride is a key step in the preparation of (3,3,3-trifluoropropyl)anilines, demonstrating the methods for introducing trifluoromethyl groups into aromatic compounds (Trofymchuk et al., 2015).

Molecular Structure Analysis

Spectroscopic investigations, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, have provided detailed insights into the molecular structure of this compound. These studies reveal the compound's vibrational modes and the influence of fluorine, amino, and nitro groups on the geometry of the benzene ring. The total dipole moment and first order hyperpolarizability of the molecule have also been computed, indicating significant electronic properties and charge transfer within the molecule (Saravanan, Balachandran, & Viswanathan, 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound has been explored through various reactions, including its ability to undergo nucleophilic substitution and its participation in the formation of complex chemical structures. These reactions underscore the compound's role as a versatile intermediate in organic synthesis and its interaction with different chemical entities (Al-Howsaway et al., 2007).

Scientific Research Applications

  • Chemical Reactions and Derivatives:

    • Aniline Derivatives Formation: A study described the formation of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives from 4-chloro-3,5-dinitrobenzotrifluoride, involving an addition-elimination mechanism with a positive charge on the aniline nitrogen (Al-Howsaway et al., 2007).
    • Intermediate in Nilotinib Synthesis: Another study synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for nilotinib, with a 50% overall yield from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
  • Extraction and Quantification:

    • Biological Material Extraction: Acetone was found effective in extracting 4-nitro-3-(trifluoromethyl)-aniline from biological material, enabling accurate quantification in cadaveric hepatic tissue, blood, plasma, and urine (Shormanov et al., 2016).
  • Molecular and Electronic Properties:

    • Structural Analysis: A study revealed that the substituent group in the benzene ring significantly impacts the molecular and electronic properties of 4-nitro-3-(trifluoromethyl)aniline (Saravanan et al., 2014).
    • Vibrational Spectra: The structure and effects of substituent positions on the vibrational spectra of this compound were investigated, with potential applications in non-linear optical (NLO) materials (Revathi et al., 2017).
  • Pharmaceutical and Medicinal Applications:

    • Anticancer Bioconjugates: Novel bioconjugates with anticancer activity and nitric oxide release under visible light show potential as promising photochemotherapeutics (Navacchia et al., 2016).
    • Flutamide Metabolism: Flutamide metabolism and its metabolites in human urine, which includes derivatives of this compound, may contribute to its toxic effects (Tevell et al., 2006).
  • Catalysis and Chemical Reactions:

    • Hydrogenation of Nitro Compounds: Studies have shown that various catalysts, like palladium, cobalt oxide, and iron oxide, can effectively reduce nitro compounds to anilines, including derivatives of this compound. These processes are important in the production of anilines used in pharmaceuticals, agrochemicals, and fine chemicals (Jiang et al., 2016), (Wei et al., 2018), (Cantillo et al., 2013).
  • Electrochromic Materials:

    • Novel Electrochromic Materials: The synthesis of four novel electrochromic materials employing nitrotriphenylamine unit, including derivatives of this compound, showed promising optical contrasts and fast switching speeds in the near-infrared region, indicating potential applications in electrochromic devices (Li et al., 2017).

Safety and Hazards

4-Nitro-3-(trifluoromethyl)aniline is classified as a toxic, harmful, and irritant substance. It can cause skin, eye, and respiratory irritations. Exposure to high concentrations of the compound can lead to severe health effects, such as liver and kidney damage, and even death .

Future Directions

4-Nitro-3-(trifluoromethyl)aniline is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceutical intermediates. It is also used as a reagent in organic chemistry and as a starting material for the preparation of other chemicals . Future research may focus on exploring new applications and improving the synthesis process.

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKUVRNVYFTEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7057731
Record name 3-Trifluoromethyl-4-nitroanilide
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Molecular Weight

206.12 g/mol
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CAS RN

393-11-3
Record name 4-Nitro-3-(trifluoromethyl)aniline
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 4-nitro-3-(trifluoromethyl)aniline
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Record name 4-NITRO-3-TRIFLUOROMETHYLANILINE
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Synthesis routes and methods

Procedure details

A solution of ammonia in water (100 cm3, s.g. 0.88) was added to 3-trifluoromethyl-4-nitrofluorobenzene (5 g) and the mixture was heated in a bomb at 150° for 2 hours. Solvent was removed in vacuo to yield a yellow solid. Recrystallisation of this solid from hexane/ethyl acetate afforded yellow crystals of 4-nitro-3-trifluoromethylaniline, m.p. 134°, (3.5 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary known application of 4-Nitro-3-(trifluoromethyl)aniline in pharmaceutical research?

A1: this compound is a key metabolite of the anti-androgen drug flutamide. [] Flutamide is used to treat prostate cancer, and understanding the metabolic pathway of flutamide, including the role of this compound, is crucial for assessing drug efficacy and potential toxicity. []

Q2: How is this compound generated in biological systems?

A2: Studies using human liver microsomes have shown that this compound is formed through the metabolism of flutamide. [] Specifically, it is a product of the hydrolysis of flutamide and its subsequent metabolites. [] This process has been observed in various species, including humans, dogs, pigs, and rats. []

Q3: Are there any analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, researchers have developed and validated various methods for detecting and quantifying this compound in biological matrices like liver tissue, blood, plasma, and urine. [] Techniques employed include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electron Spectrophotometry. [] These methods are essential for pharmacokinetic studies and toxicological investigations.

Q4: Has this compound been explored for applications beyond its link to flutamide metabolism?

A4: Yes, research indicates that this compound can be incorporated into nanoscale lipid vesicles. [] These vesicles demonstrate the capability to release nitric oxide (NO) upon irradiation with blue light. [] This photo-induced NO release holds promise for targeted drug delivery and potential therapeutic applications. []

Q5: What is the significance of the photo-induced nitric oxide release observed in this compound functionalized nanoscale vesicles?

A5: This photo-release mechanism offers a controlled approach to NO delivery. [] Nitric oxide plays various roles in biological systems, including vasodilation and signaling. [] By controlling the timing and location of NO release, researchers could potentially develop targeted therapies for conditions like cancer. []

Q6: Does the chemical structure of this compound impact its properties and potential applications?

A6: Absolutely. The presence of the nitro group and the trifluoromethyl group influences the molecule's electronic properties and reactivity. [] For instance, these functional groups contribute to its ability to act as a photo-induced NO donor. [] Further research into structure-activity relationships could unveil modifications that optimize its properties for specific applications.

Q7: What are the implications of the findings regarding the stability of this compound under various conditions?

A7: Studies have shown that this compound can degrade in acidic and alkaline solutions, with the rate of degradation influenced by pH and temperature. [, ] This information is crucial for developing stable formulations of drugs like flutamide and ensuring accurate analysis in biological samples. [, ] Understanding these factors is essential for pharmaceutical development, storage, and handling.

Q8: Are there any known toxicological concerns regarding this compound?

A8: While this compound is a metabolite of flutamide, its own toxicological profile requires further investigation. [] Research suggests that the inhibition of flutamide metabolism can lead to a build-up of this compound, potentially contributing to the drug's hepatotoxicity. []

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